molecular formula C5H11NO B2950864 ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol CAS No. 102225-89-8

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Cat. No. B2950864
CAS RN: 102225-89-8
M. Wt: 101.149
InChI Key: CVFJLNNLCHRICT-CRCLSJGQSA-N
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Description

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, also known as ACPM, is a compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. ACPM is a cyclopropyl derivative of methanol, which makes it unique and interesting for research purposes.

Mechanism of Action

The mechanism of action of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is not yet fully understood. However, it is believed that this compound acts on the dopamine system in the brain, which is involved in reward and addiction. This compound may reduce drug-seeking behavior by altering dopamine signaling in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce drug-seeking behavior, increase locomotor activity, and alter dopamine signaling in the brain. This compound has also been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. One area of research is the development of new addiction treatments based on this compound. Another area of research is the exploration of the biochemical and physiological effects of this compound in order to better understand its mechanism of action. Additionally, this compound may have potential applications in the treatment of anxiety disorders, which could be an area of future research.

Synthesis Methods

The synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol involves the reaction of cyclopropylmethylamine with formaldehyde. This reaction results in the formation of this compound, which can then be purified and used for further research. The synthesis of this compound is relatively simple and can be achieved through standard laboratory procedures.

Scientific Research Applications

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol has been studied extensively for its potential applications in medicine and pharmacology. One of the most promising applications of this compound is in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the development of new addiction treatments.

properties

IUPAC Name

[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFJLNNLCHRICT-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547776
Record name [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102225-89-8
Record name [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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